molecular formula C15H18N4O4S B2894414 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide CAS No. 946257-46-1

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide

Cat. No.: B2894414
CAS No.: 946257-46-1
M. Wt: 350.39
InChI Key: PEVNHKLZUBFGDY-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[2,3-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural attributes include:

  • 1,3-Dimethyl groups at positions 1 and 3, enhancing steric stability.
  • 2,4-Dioxo motifs, contributing to hydrogen-bonding interactions.

The piperidine carboxamide substituent may further modulate pharmacokinetic properties, such as bioavailability and metabolic stability.

Properties

IUPAC Name

1-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-17-12(21)9-7-10(24-14(9)18(2)15(17)23)13(22)19-5-3-8(4-6-19)11(16)20/h7-8H,3-6H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNHKLZUBFGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCC(CC3)C(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The Gewald reaction, a cornerstone in thiophene synthesis, enables the construction of 2-aminothiophene-3-carbonitrile precursors. Adapting methodologies from tetrahydrothienopyridopyrimidine syntheses, the core structure is assembled via:

  • Formation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate through cyclocondensation of ethyl cyanoacetate, morpholine, and sulfur under refluxing ethanol.
  • Pyrimidine ring closure using phenylthiourea in ethanol, yielding 3-amino-7-benzyl-2-phenylamino-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.

Modifications include methylation at N1 and N3 positions using methyl iodide in the presence of potassium carbonate, followed by oxidation with hydrogen peroxide to install the 2,4-dioxo functionality.

Mannich Cyclization of Dihydrothiophenes

An alternative approach employs α-thiocyanatoacetophenone derivatives reacting with 3-aryl-2-cyanothioacrylamides under basic conditions (KOH/EtOH), forming trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. Subsequent treatment with formaldehyde and primary amines induces Mannich cyclization, constructing the pyrimidine ring.

Functionalization at Position 6: Carbonyl Group Installation

Oxidation of Methyl Substituents

The 6-methyl group in 1,3-dimethylthieno[2,3-d]pyrimidine derivatives undergoes oxidation using KMnO₄ in acidic media (H₂SO₄/H₂O), yielding the carboxylic acid. For example, 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-tetrahydro-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is obtained with 96% purity after recrystallization.

Carboxylic Acid Activation

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. Alternatively, coupling agents like HATU or EDC mediate direct amide bond formation with piperidine-4-carboxamide in the presence of DIPEA.

Synthesis of Piperidine-4-carboxamide

From Piperidine-4-carboxylic Acid

  • Activation : Treatment with oxalyl chloride forms the acyl chloride.
  • Aminolysis : Reaction with aqueous ammonia in tetrahydrofuran yields piperidine-4-carboxamide.

Reductive Amination

Piperidine-4-carbonitrile undergoes partial hydrolysis using concentrated H₂SO₄, followed by neutralization with NH₄OH to precipitate the carboxamide.

Coupling Strategies for Final Assembly

Acyl Chloride-Amine Coupling

The thienopyrimidine-6-carbonyl chloride reacts with piperidine-4-carboxamide in dry dichloromethane, catalyzed by triethylamine. This method affords yields of 68–72% after column chromatography.

Carbodiimide-Mediated Coupling

Using EDC and HOBt in DMF, the carboxylic acid directly couples to the piperidine amine at 0–5°C, achieving 75–80% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.65 (m, 4H, piperidine CH₂), 2.85 (s, 3H, N1-CH₃), 3.12 (s, 3H, N3-CH₃), 3.90–4.10 (m, 2H, piperidine N-CH₂), 7.32 (s, 1H, thiophene H5).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O, pyrimidinedione), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥95% purity with tR = 6.8 min.

Challenges and Optimization

  • Regioselectivity in Cyclization : Base-catalyzed conditions (K₂CO₃/DMF) minimize byproducts during pyrimidine ring closure.
  • Coupling Efficiency : Pre-activation of the carboxylic acid with HATU improves yields to >80% compared to EDC.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural features, synthesis, and biological relevance.

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Thieno[2,3-d]pyrimidine 1,3-Dimethyl, 2,4-dioxo, 6-(piperidine-4-carboxamide) Potential cardiovascular/lung applications
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine 3-Amino, 5-methyl, 4-oxo, 2-thioxo, N-phenyl carboxamide Likely antimicrobial activity; thioxo group may reduce metabolic stability
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido[2,3-d]pyrimidine 1-Ethyl, 2,4-dioxo, 6-carboxylic acid Structural analog; carboxylic acid may limit membrane permeability
7-Amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carbonitrile Pyrido[2,3-d]pyrimidine 7-Amino, 5-(3-chlorophenyl), 1,3-dimethyl, 6-cyano Lipophilic chloro-phenyl and cyano groups enhance kinase inhibition potential

Key Observations:

  • Core Structure: Thieno[2,3-d]pyrimidine derivatives (target and ) exhibit sulfur-containing cores, which may improve lipophilicity compared to nitrogen-rich pyrido[2,3-d]pyrimidines ().
  • Substituent Impact: The piperidine-4-carboxamide group in the target compound likely enhances solubility and target engagement compared to the N-phenyl carboxamide in . Thioxo (C=S) groups () are more prone to oxidation than dioxo (C=O) groups (target), affecting metabolic stability. Cyano () and carboxylic acid () substituents introduce distinct electronic effects, influencing binding and bioavailability.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves coupling thieno[2,3-d]pyrimidine derivatives with piperidine-carboxamide moieties. Key steps include:

  • Reductive amination : Sodium triacetoxyborohydride (STAB) and acetic acid are used to reduce imine intermediates, as seen in the preparation of structurally related piperidine derivatives .
  • Purification : Chromatography (e.g., silica gel) is employed to isolate intermediates, with characterization via 1^1H NMR and ESI-MS to confirm molecular weight and structural integrity .
  • Functional group compatibility : Substituents like methyl groups on the pyrimidine ring are introduced early to avoid steric hindrance in later steps .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves proton environments, such as the deshielded carbonyl protons (δ 10–12 ppm) and methyl groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns, ensuring no residual solvents or byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using reverse-phase columns and UV detection .

Q. How is the compound’s preliminary biological activity assessed?

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) are performed, with MIC (Minimum Inhibitory Concentration) values reported. Structural analogs with benzylthio substituents show moderate activity (MIC 32–64 µg/mL) .
  • Enzyme inhibition assays : Targets like dihydrofolate reductase (DHFR) are tested using spectrophotometric methods to measure IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced antimicrobial efficacy?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., halogens) at the pyrimidine 2-position improves bacterial membrane penetration. For example, bromo analogs (e.g., 6-bromo derivatives) exhibit 2–4× lower MIC values compared to methyl-substituted counterparts .
  • Piperidine ring modifications : N-alkylation (e.g., benzyl or 4-fluorophenethyl groups) enhances lipophilicity, correlating with improved biofilm disruption in Proteus vulgaris .
  • Validating SAR : Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, which are then corroborated with in vitro assays .

Q. How can computational methods streamline reaction optimization?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for key steps like amide coupling or cyclization. For instance, solvent effects (DMF vs. THF) on reaction kinetics are modeled to minimize byproducts .
  • Machine learning (ML) : Training models on existing synthetic data (e.g., reaction yields, solvent choices) predicts optimal conditions (temperature, catalyst loading) for novel analogs .

Q. How to resolve contradictions in biological data across studies?

  • Case example : Discrepancies in antimicrobial activity between P. aeruginosa and Staphylococcus aureus strains may arise from efflux pump expression or compound stability in varying pH conditions.
  • Methodological validation :
    • Bioavailability assays : Measure compound stability in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) using LC-MS .
    • Efflux pump inhibition : Combine the compound with known inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess synergy .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterification of the piperidine-carboxamide group (e.g., ethyl or methyl esters) enhances aqueous solubility while retaining activity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound improve sustained release in murine models, monitored via HPLC pharmacokinetic profiling .

Methodological Notes

  • Contradictions in evidence : While some studies highlight antimicrobial potency , others prioritize kinase inhibition . Researchers must clarify the primary target through competitive binding assays or CRISPR-Cas9 knockout models.
  • Advanced characterization : X-ray crystallography of the compound bound to DHFR (PDB ID: 68A) reveals critical hydrogen bonds with Asp27 and Leu28, guiding rational design .

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